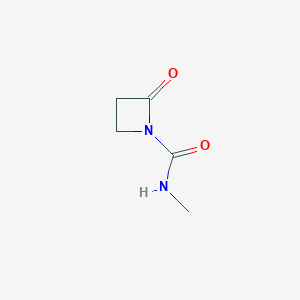
N-methyl-2-oxoazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-oxoazetidine-1-carboxamide: is a heterocyclic organic compound featuring a four-membered azetidine ring with a carboxamide group and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation of Carboxylic Acids: One common method for preparing N-methyl-2-oxoazetidine-1-carboxamide involves the amidation of azetidine-2-carboxylic acid with methylamine.
Cyclization Reactions: Another approach involves the cyclization of N-methyl-2-aminobutyric acid derivatives under acidic or basic conditions to form the azetidine ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-2-oxoazetidine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: N-methyl-2-hydroxyazetidine-1-carboxamide
Substitution: Substituted azetidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-2-oxoazetidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure makes it valuable for studying ring strain and reactivity .
Biology: In biological research, this compound is investigated for its potential as a scaffold for designing enzyme inhibitors and other bioactive molecules. Its ability to mimic certain natural amino acids makes it useful in protein engineering studies .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Their ability to interact with specific biological targets is of significant interest .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers with unique properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability .
Wirkmechanismus
The mechanism of action of N-methyl-2-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: A structurally related compound with a similar ring structure but lacking the methyl and oxo groups.
N-methyl-2-aminobutyric acid: A precursor in the synthesis of N-methyl-2-oxoazetidine-1-carboxamide.
Uniqueness: this compound is unique due to its combination of a four-membered ring, a carboxamide group, and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
N-methyl-2-oxoazetidine-1-carboxamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9) |
InChI-Schlüssel |
BJNYXIQLRHIDRE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)




![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)





![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
